N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine
Description
N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine is a complex organic compound that belongs to the class of heterocyclic compounds. It contains an indazole moiety, which is known for its wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The compound’s structure includes a triazole ring, which further enhances its chemical and biological properties.
Properties
Molecular Formula |
C18H18N6 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine |
InChI |
InChI=1S/C18H18N6/c1-12-3-8-16-15(9-12)18(22-20-16)17-11-24(23-21-17)14-6-4-13(5-7-14)10-19-2/h3-9,11,19H,10H2,1-2H3,(H,20,22) |
InChI Key |
QRSHIEUHJHUBCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2C3=CN(N=N3)C4=CC=C(C=C4)CNC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine involves multiple steps, starting with the preparation of the indazole and triazole intermediates. The reaction conditions typically include the use of organic solvents such as ethanol or dimethylformamide, and catalysts like palladium or copper salts. The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate .
Chemical Reactions Analysis
N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted indazole and triazole derivatives.
Scientific Research Applications
N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine involves its interaction with various molecular targets and pathways. The indazole moiety is known to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation . The triazole ring can interact with nucleic acids and proteins, affecting cellular processes such as DNA replication and protein synthesis . These interactions lead to the compound’s observed biological activities, including anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine can be compared with other similar compounds, such as:
Indazole derivatives: These compounds share the indazole moiety and exhibit similar biological activities, including anti-inflammatory and anticancer properties.
Triazole derivatives: Compounds containing the triazole ring also show a wide range of biological activities, including antimicrobial and antiviral effects.
Phenylpyrazoles: These compounds have a similar structure and are known for their insecticidal and antimicrobial properties.
Biological Activity
N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine, commonly referred to as a triazole derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a triazole ring, an indazole moiety, and a phenyl group. The presence of these functional groups contributes to its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The mechanism involves disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase in various cancer cell lines, including HeLa cells .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4a | 7.3 | MCF-7 |
| 4b | 21.9 | HL-60 |
| 4c | 16.6 | MDA-MB-435 |
| 4e | 0.87 | MCF-7 |
The above table summarizes the antiproliferative activity of related compounds, indicating that derivatives of triazole exhibit varying degrees of potency against different cancer cell lines.
Antimicrobial Activity
In addition to its anticancer effects, the compound has demonstrated antimicrobial properties. Research indicates that triazole derivatives can inhibit the growth of various bacterial strains and fungi, making them suitable candidates for further development as antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Disruption : As noted earlier, the compound inhibits tubulin polymerization.
- Enzyme Inhibition : It may also act as an inhibitor of specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound's structure suggests potential interactions with various receptors that could modulate signaling pathways relevant to cancer progression.
Case Study 1: In Vitro Analysis
A study evaluated the effects of the compound on breast cancer cell lines (MCF-7). The results showed significant inhibition of cell growth at concentrations as low as 0.87 µM, highlighting its potential as a therapeutic agent for breast cancer treatment .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of triazole derivatives, including our compound of interest. It was found to exhibit significant activity against resistant strains of bacteria, suggesting its utility in treating infections caused by multidrug-resistant organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
